molecular formula C19H22ClN3O B14176469 (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918479-78-4

(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B14176469
CAS No.: 918479-78-4
M. Wt: 343.8 g/mol
InChI Key: JFEFXZOUKXRVKM-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C₁₉H₂₂ClN₃O It is known for its complex structure, which includes a chloropyridine ring, a phenylpropyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds The process often starts with the chlorination of pyridine to form 2-chloropyridineThe final step involves the attachment of the phenylpropyl group to the piperazine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and piperazine-based molecules. Examples include:

Uniqueness

What sets (2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918479-78-4

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

(2-chloropyridin-4-yl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22ClN3O/c20-18-15-17(8-9-21-18)19(24)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,15H,4,7,10-14H2

InChI Key

JFEFXZOUKXRVKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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